An In-depth Technical Guide to 4-(Cyanoacetyl)morpholine (CAS: 15029-32-0)
An In-depth Technical Guide to 4-(Cyanoacetyl)morpholine (CAS: 15029-32-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyanoacetyl)morpholine is a versatile organic compound featuring a morpholine ring attached to a cyanoacetyl group. This unique structure, combining a reactive cyanoacetyl moiety with the pharmaceutically relevant morpholine scaffold, makes it a valuable building block in synthetic organic chemistry and a compound of interest in medicinal chemistry and drug development. The morpholine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The cyanoacetyl group, with its active methylene protons, is a key participant in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.
This technical guide provides a comprehensive overview of the core properties of 4-(Cyanoacetyl)morpholine, including its physicochemical characteristics, spectroscopic data, a plausible synthesis protocol, and its reactivity.
Physicochemical Properties
The fundamental physical and chemical properties of 4-(Cyanoacetyl)morpholine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 15029-32-0 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| Appearance | Cream to pale brown powder | [2] |
| Melting Point | 84.0 - 91.0 °C | [2] |
| IUPAC Name | 3-(morpholin-4-yl)-3-oxopropanenitrile | [1][2] |
| Synonyms | N-Cyanoacetylmorpholine, 3-morpholino-3-oxopropanenitrile | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the morpholine ring and the methylene group of the cyanoacetyl moiety.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.7 (t, J=~5 Hz) | Triplet | 4H | -O-CH₂- protons of morpholine |
| ~ 3.5 (t, J=~5 Hz) | Triplet | 4H | -N-CH₂- protons of morpholine |
| ~ 3.4 (s) | Singlet | 2H | -CO-CH₂-CN protons |
¹³C NMR Spectroscopy (Carbon NMR)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 165 | C=O (amide carbonyl) |
| ~ 115 | C≡N (nitrile) |
| ~ 66 | -O-CH₂- carbons of morpholine |
| ~ 45 | -N-CH₂- carbons of morpholine |
| ~ 25 | -CO-CH₂-CN carbon |
IR Spectroscopy (Infrared)
The IR spectrum is useful for identifying the key functional groups present in the molecule.[1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 2250 | C≡N stretch (nitrile) |
| ~ 1650 | C=O stretch (amide) |
| ~ 1115 | C-O-C stretch (ether in morpholine) |
| 2850-3000 | C-H stretch (aliphatic) |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
| m/z Value | Assignment |
| 154.07 | [M]⁺ (Molecular ion) |
| 86.06 | [M - C₃H₂NO]⁺ (Morpholine fragment) |
Experimental Protocols
Plausible Synthesis of 4-(Cyanoacetyl)morpholine
While a specific, detailed protocol for the synthesis of 4-(Cyanoacetyl)morpholine is not widely published, a plausible method can be adapted from the synthesis of similar N-acylmorpholine derivatives.[3][4] The reaction involves the acylation of morpholine with a suitable cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetyl chloride. A likely procedure using ethyl cyanoacetate is detailed below.
Reaction Scheme:
Morpholine + Ethyl Cyanoacetate → 4-(Cyanoacetyl)morpholine + Ethanol
Materials:
-
Morpholine (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Sodium methoxide (catalytic amount)
-
Toluene (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine and toluene.
-
Add a catalytic amount of sodium methoxide to the mixture.
-
Slowly add ethyl cyanoacetate to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from ethanol to yield 4-(Cyanoacetyl)morpholine as a solid.
Reactivity and Applications
The primary reactivity of 4-(Cyanoacetyl)morpholine stems from the active methylene group (-CH₂-) positioned between the electron-withdrawing carbonyl and cyano groups. This makes the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion.
Knoevenagel Condensation
A key application of 4-(Cyanoacetyl)morpholine is its use in the Knoevenagel condensation. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, catalyzed by a base, to form a new carbon-carbon double bond.
General Reaction:
R-CHO + 4-(Cyanoacetyl)morpholine → R-CH=C(CN)CO-morpholine + H₂O
This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds, which are important intermediates in the production of pharmaceuticals and other fine chemicals.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis of 4-(Cyanoacetyl)morpholine.
Caption: Proposed experimental workflow for the synthesis of 4-(Cyanoacetyl)morpholine.
Knoevenagel Condensation Mechanism
The diagram below outlines the logical steps of the Knoevenagel condensation, a key reaction involving 4-(Cyanoacetyl)morpholine.
Caption: General mechanism of the Knoevenagel condensation with 4-(Cyanoacetyl)morpholine.
Safety and Handling
4-(Cyanoacetyl)morpholine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Cyanoacetyl)morpholine is a valuable and reactive building block in organic synthesis. Its straightforward preparation and the reactivity of its active methylene group in reactions such as the Knoevenagel condensation make it a useful tool for the construction of more complex molecules. The presence of the morpholine moiety suggests its potential for incorporation into novel drug candidates, warranting further investigation into its biological activities. This guide provides a foundational understanding of its core properties to aid researchers in its application.
References
- 1. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 2. US4088814A - Morpholine derivatives - Google Patents [patents.google.com]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. researchgate.net [researchgate.net]
